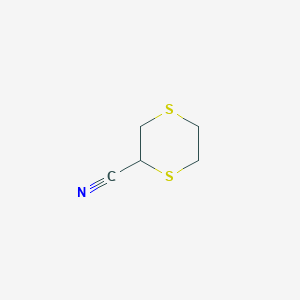

1,4-Dithiane-2-carbonitrile

説明

1,4-Dithiane-2-carbonitrile is a chemical compound with the molecular formula C5H7NS2 . It has a molecular weight of 145.3 g/mol . The IUPAC name for this compound is 1,4-dithiane-2-carbonitrile .

Synthesis Analysis

1,4-Dithianes, such as 1,4-Dithiane-2-carbonitrile, are known to be versatile organic synthesis building blocks . They are commonly used as ‘umpolung’ reagents, or acyl anion equivalents . The specific heterocyclic reactivity of 1,4-dithianes can be harnessed for the controlled synthesis of carbon-carbon bonds .

Molecular Structure Analysis

The InChI code for 1,4-Dithiane-2-carbonitrile is 1S/C5H7NS2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2 . The Canonical SMILES for this compound is C1CSC(CS1)C#N .

Chemical Reactions Analysis

1,4-Dithianes are known for their specific heterocyclic reactivity, which can be utilized for the controlled synthesis of carbon-carbon bonds .

Physical And Chemical Properties Analysis

1,4-Dithiane-2-carbonitrile has a molecular weight of 145.3 g/mol . It has a topological polar surface area of 74.4 Ų . The compound has a complexity of 115 .

科学的研究の応用

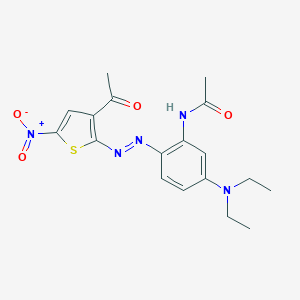

Synthesis of Thiophene Derivatives

Scientific Field

Summary of Application

Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Methods of Application

The synthesis of thiophene derivatives involves heterocyclization of various substrates. The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Results or Outcomes

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis of Complex Molecular Architectures

Scientific Field

Organic and Macromolecular Chemistry

Summary of Application

1,4-Dithianes are attractive C2-building blocks for the synthesis of complex molecular architectures .

Methods of Application

The specific heterocyclic reactivity of 1,4-Dithianes can be harnessed for the controlled synthesis of carbon–carbon bonds .

Results or Outcomes

This method offers attractive transformations that can find good use in the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .

Synthesis of Vinyl-1,2-disulfide Moiety

Summary of Application

The vinyl-1,2-disulfide moiety is a functional group that can be used in the synthesis of various organic compounds .

Methods of Application

The metalation of the cyclic vinyl-1,2-disulfide moiety is feasible and can be used for the synthesis of various organic compounds .

Results or Outcomes

The successful synthesis of compounds containing the vinyl-1,2-disulfide moiety can lead to the creation of a wide array of organic compounds .

Synthesis of Benzannelated Series of 1,4-dithiane Heterocycles

Summary of Application

The benzannelated series of 1,4-dithiane heterocycles can be used in the synthesis of various organic compounds .

Methods of Application

These heterocycles can be obtained using Parham’s α-halocarbonyl condensation and rearrangement approach, starting from benzene-1,2-dithiol .

Results or Outcomes

The successful synthesis of benzannelated series of 1,4-dithiane heterocycles can lead to the creation of a wide array of organic compounds .

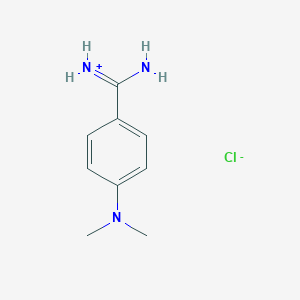

Synthesis of 3-Nitro-2-Substituted Thiophenes

Summary of Application

3-Nitro-2-substituted thiophenes are a class of organic compounds that can be synthesized using 1,4-dithiane-2,5-diol .

Methods of Application

In 2015, Southern and co-workers utilized 1,4-dithiane-2,5-diol for the synthesis of 3-nitro-2-substituted thiophenes . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde in good to excellent yields .

Results or Outcomes

The successful synthesis of 3-nitro-2-substituted thiophenes can lead to the creation of a wide array of organic compounds .

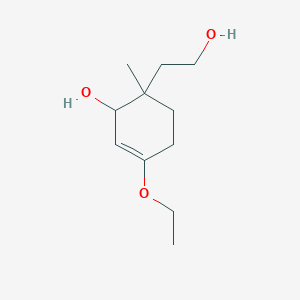

Umpolung Strategy for Intermolecular [2 + 2 + 1] Cycloaddition

Summary of Application

The umpolung strategy is a powerful synthetic tool in organic chemistry with enormous applications . It involves reversing the polarity of a molecule to enable new reactions .

Methods of Application

The umpolung strategy can be used for intermolecular [2 + 2 + 1] cycloaddition of aldehydes . This strategy has grown extensively through the concepts of Corey–Seebach dithiane chemistry and catalytic N-heterocyclic carbene (NHC) chemistry .

Results or Outcomes

The successful application of the umpolung strategy can lead to the creation of a wide array of complex molecular architectures .

Safety And Hazards

The safety information for 1,4-Dithiane-2-carbonitrile indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

特性

IUPAC Name |

1,4-dithiane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXUGUHLOJHQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380515 | |

| Record name | 1,4-dithiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dithiane-2-carbonitrile | |

CAS RN |

175136-94-4 | |

| Record name | 1,4-Dithiane-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dithiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B63665.png)

![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)](/img/structure/B63669.png)

![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)

![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)

![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)

![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)